Acridine (D9)

描述

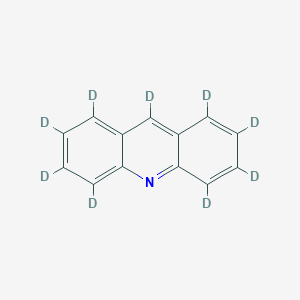

Acridine is an organic compound and a nitrogen heterocycle with the formula C₁₃H₉N. It is a planar molecule structurally related to anthracene, with one of the central CH groups replaced by nitrogen. Acridine is known for its broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . Historically, acridine derivatives were used industrially as pigments and dyes .

准备方法

Acridine can be synthesized through various methods. One common method involves the cyclization of 2-arylamino benzoic acids using polyphosphoric acid (PPA) to yield acridone derivatives . Another method includes the reaction of dimedone, 4-amino-N-[amino(imino)methyl]-benzenesulfonamide, and 4-cyano-benzaldehyde in the presence of sulfuric acid as a catalyst in water at room temperature . Industrial production often involves the extraction of acridine from coal tar using dilute sulfuric acid, followed by precipitation with potassium dichromate .

化学反应分析

Electrophilic Substitution Reactions

Acridine undergoes electrophilic substitution primarily at the 2- or 7-positions of the benzenoid rings due to their higher electron density compared to the central pyridine ring. Examples include:

-

Nitration : Nitration with mixed acid (HNO₃/H₂SO₄) yields 2-nitroacridine and 7-nitroacridine as major products .

-

Sulfonation : Sulfonation with fuming H₂SO₄ produces acridine-2-sulfonic acid.

The reactivity is influenced by the electron-withdrawing effect of the nitrogen atom, which deactivates the central ring.

Nucleophilic Substitution Reactions

Nucleophilic attack occurs preferentially at the 9-position of acridine derivatives, particularly in quaternary salts. Key examples include:

-

Reaction with Grignard reagents : 9-Chloroacridine reacts with methylmagnesium bromide to form 9-methylacridine .

-

Hydrazine derivatives : 9-Substituted acridines like 9-(2-(1-arylethylidene)hydrazinyl)acridine are synthesized via nucleophilic substitution, showing radical scavenging and anti-cancer activity (IC₅₀ = 12–45 μM against HeLa and HepG2 cells) .

Table 1: Nucleophilic Substitution Reactions of 9-Substituted Acridines

Oxidation:

-

Acridone formation : Oxidation with K₂Cr₂O₇ in acetic acid converts acridine to acridone (yield: 92%) .

-

Ring cleavage : Alkaline KMnO₄ oxidizes acridine to quinoline-2,3-dicarboxylic acid .

Reduction:

-

Catalytic hydrogenation : H₂/Pd selectively reduces benzene rings to yield 1,2,3,4-tetrahydroacridine .

-

Zinc/HCl reduction : Produces 9,10-dihydroacridine while preserving the pyridine ring .

Photocatalytic Reactions

Acridine derivatives serve as photocatalysts in radical-mediated transformations. A 2022 study demonstrated:

-

Decarboxylative conjugate addition : Acridine/Cu systems catalyze reactions between carboxylic acids and acrolein under visible light.

Table 2: Photocatalytic Performance of Acridine/Cu Systems

| Catalyst | Solvent | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Acridine/CuL₄BF₄ | DCM | 88 | 95 |

| Acridine/CuBr₂ | DCM | 56 | 87 |

| Acridine/ZnL₆(OTf)₂ | DCM | 7 | <50 |

Key findings:

-

Cu(I) catalysts outperformed Zn/Ni analogs (Table 2).

-

EPR studies confirmed acridinyl radical (**HA- **) intermediacy () .

Mechanistic Insights from Recent Studies

-

Radical trapping : Acridinyl radicals participate in decarboxylative pathways, as shown by TEMPO trapping experiments .

-

Anti-cancer mechanisms : 9-Phenylacridine (ACPH) induces DNA damage via UVA sensitization and inhibits MM tumor growth in vivo (TGI = 68% at 50 mg/kg) .

-

Kinetic studies : Reaction rates for decarboxylative additions depend linearly on [acrolein] (R² = 0.98), supporting a radical chain mechanism .

科学研究应用

Chemical Properties and Mechanism of Action

Acridine (D9) has the molecular formula C₁₃H₉N and is characterized by its planar structure, which enables it to intercalate into DNA. This property is crucial for its biological activities, particularly its anticancer effects. The compound primarily targets DNA and acetylcholinesterase (AChE), with its mode of action involving intercalation into the DNA helix, disrupting normal cellular processes and leading to cell death in certain cancer types .

Scientific Research Applications

1. Chemistry

- Dyes and Fluorescent Materials: Acridine derivatives are extensively used as dyes and fluorescent probes for visualizing biomolecules in various assays .

- Synthesis of New Compounds: Acridine serves as a precursor for synthesizing novel compounds with potential therapeutic applications.

2. Biology

- DNA Intercalation: Acridine (D9) acts as a DNA intercalator, which enhances its utility in studying DNA dynamics and interactions .

- Inhibition of Enzymes: It has been shown to inhibit topoisomerase and telomerase enzymes, making it a candidate for cancer treatment .

3. Medicine

- Anticancer Activity: Several acridine derivatives have demonstrated significant cytotoxicity against various cancer cell lines. For example, triazoloacridinone C-1305 has shown high activity against colon carcinomas and is recommended for clinical trials due to its ability to induce apoptosis in cancer cells .

- Antimicrobial Properties: Acridine compounds exhibit antimicrobial and antiviral activities, contributing to their potential use in treating infectious diseases .

4. Industry

- Corrosion Inhibitors: Acridine derivatives are utilized as corrosion inhibitors in metal protection applications .

- Laser Technologies: The optical properties of acridine make it suitable for applications in laser technology.

Case Study 1: Antitumor Activity of C-1305

A study evaluated the antitumor properties of triazoloacridinone C-1305 against various cancer cell lines. The results indicated that C-1305 not only inhibited tumor growth but also led to complete regression in several cases. The compound's mechanism involved stabilizing toxic complexes between DNA and topoisomerase II, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Biodegradation Studies

Research on the biodegradation of acridine-d9 showed its effectiveness as a recovery standard in environmental analysis. The study demonstrated that acridine-d9 can be utilized to track the degradation processes of polycyclic aromatic hydrocarbons (PAHs) in contaminated environments .

Data Tables

| Application Area | Specific Use | Notable Compounds | Observations |

|---|---|---|---|

| Chemistry | Dyes | Acridine derivatives | Used for biomolecule visualization |

| Biology | DNA Intercalation | C-1305 | High cytotoxicity against colon cancer |

| Medicine | Antimicrobial | Various acridines | Effective against multiple pathogens |

| Industry | Corrosion Inhibitors | Acridine derivatives | Protects metals from corrosion |

作用机制

Acridine exerts its effects primarily through DNA intercalation, where it inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes like topoisomerase and telomerase . This mechanism is crucial for its anticancer and antimicrobial activities. Acridine derivatives also inhibit acetylcholinesterase, making them useful in treating neurodegenerative disorders .

相似化合物的比较

Acridine is similar to compounds like acridone, proflavine, acridine orange, and acridine yellow. These compounds share the acridine skeleton but differ in their functional groups and specific applications . For example:

Acridone: Known for its higher stability and use as a DNA intercalator.

Proflavine: Used as an antiseptic and in DNA research.

Acridine Orange: A fluorescent dye used in cell biology.

Acridine Yellow: Used in histology and as a pH indicator.

Acridine’s unique planar structure and broad range of biological activities make it a versatile compound in various fields of research and industry.

生物活性

Acridine (D9), a nitrogen-containing heterocyclic compound, is recognized for its significant biological activity, particularly in anticancer and neuroprotective applications. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article provides a comprehensive overview of the biological activity of Acridine (D9), including its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

Acridine (D9) has the molecular formula C₁₃H₉N and features a fused ring system comprising a benzene and a pyridine-like ring. Its planar structure facilitates intercalation into DNA, which is crucial for its biological activities. The compound was first isolated from coal tar in 1870 and has since been explored for various therapeutic uses due to its interesting chemical properties .

Target Interactions:

- DNA Intercalation: Acridine (D9) primarily acts by intercalating between DNA base pairs, disrupting replication and transcription processes. This mechanism is fundamental to its anticancer properties .

- Acetylcholinesterase Inhibition: Recent studies have shown that Acridine derivatives can inhibit acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's .

Biochemical Pathways:

- Intercalation affects various biochemical pathways, leading to cytotoxic effects in cancer cells. The interaction with AChE also suggests potential neuroprotective roles through modulation of cholinergic signaling .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of Acridine (D9) are critical for its bioavailability. Studies indicate that the compound undergoes metabolic conversion to more hydrophilic forms, enhancing its solubility and potential efficacy .

Biological Activities

Acridine (D9) exhibits a range of biological activities:

- Anticancer Activity: Various derivatives have shown promising results against different cancer cell lines. For example, studies report IC50 values indicating effective inhibition of cell proliferation in human cancer models .

- Neuroprotective Effects: The ability to inhibit AChE positions Acridine derivatives as potential treatments for Alzheimer's disease by enhancing cholinergic neurotransmission while also demonstrating antioxidant properties .

- Antimicrobial Properties: Some acridine derivatives have demonstrated antibacterial and antimalarial activities, broadening their therapeutic potential .

Anticancer Efficacy

A study investigated the effects of several acridine derivatives on human cancer cell lines. The results indicated that certain compounds exhibited IC50 values as low as 12.4 µM against specific tumor types, highlighting their potential as effective anticancer agents .

Neuroprotective Mechanisms

Research on novel 9-phosphorylated acridines revealed their dual role in inhibiting AChE and reducing β-amyloid aggregation, which is crucial in Alzheimer's pathology. The study employed computational modeling to predict ADMET properties, supporting the development of these compounds as multifunctional therapeutic agents .

Summary of Findings

| Activity Type | Mechanism | Notable Findings |

|---|---|---|

| Anticancer | DNA intercalation | Effective against multiple cancer cell lines |

| Neuroprotective | AChE inhibition | Potential treatment for Alzheimer's disease |

| Antimicrobial | Disruption of microbial functions | Exhibits antibacterial and antimalarial effects |

属性

IUPAC Name |

1,2,3,4,5,6,7,8,9-nonadeuterioacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBUGLKDJFMEHC-LOIXRAQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C3C(=C(C(=C(C3=N2)[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Acridine-d9 suitable for studying electron spin echo envelope modulation (ESEEM) in zero magnetic field?

A1: Acridine-d9, when embedded in a suitable matrix like fluorene-h10, forms a system where its photoexcited triplet state can be effectively studied using optically detected magnetic resonance (ODMR) [, ]. This technique, coupled with ESEEM, allows for investigating the interaction between the electron spin of the excited acridine-d9 molecule and the surrounding nuclear spins, even in the absence of a strong external magnetic field. The deuteration of Acridine (replacing hydrogens with deuteriums) minimizes the interference from hydrogen nuclei, allowing for a clearer observation of the nitrogen quadrupole splitting in the ESEEM spectrum [].

Q2: What key differences in ESEEM spectra were observed between high and zero magnetic field measurements of Acridine-d9?

A2: The research highlighted qualitative differences in the ESEEM effect observed in the Acridine-d9 triplet state when measured under low-field versus high-field conditions []. These differences stem from the distinct behavior of the total spin angular momentum operator and the hyperfine interaction in these varying magnetic field regimes. At zero field, the total spin angular momentum operator dominates, while at high fields, the hyperfine interaction plays a more significant role.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。